molecular formula C10H11NO2 B6152800 2,2-dimethyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-one CAS No. 122262-30-0

2,2-dimethyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-one

Cat. No. B6152800
CAS RN: 122262-30-0
M. Wt: 177.2
InChI Key:
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Description

“2,2-dimethyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-one” is a chemical compound with the CAS Number: 122262-38-8 . It has a molecular weight of 177.2 and is typically stored at room temperature . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2,2-dimethyl-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one . The InChI code is 1S/C10H11NO2/c1-10(2)6-8(12)7-4-3-5-11-9(7)13-10/h3-5H,6H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.2 . It is a powder in physical form and is typically stored at room temperature .

Mechanism of Action

While the mechanism of action for “2,2-dimethyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-one” is not explicitly mentioned, related compounds such as pyrano[2,3-d]pyrimidine-2,4-dione analogues have been studied as potential inhibitors against PARP-1 . PARP-1 is involved in DNA repair damage, and inhibitors have been used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-dimethyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-one involves the condensation of 2,6-dimethyl-3,5-dicarbethoxy-4-aminopyridine with ethyl acetoacetate followed by cyclization to form the pyrano[3,2-b]pyridinone ring system.", "Starting Materials": [ "2,6-dimethyl-3,5-dicarbethoxy-4-aminopyridine", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2,6-dimethyl-3,5-dicarbethoxy-4-aminopyridine and ethyl acetoacetate in ethanol.", "Step 2: Add sodium ethoxide to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add acetic acid to the reaction mixture to quench the reaction.", "Step 4: Filter the precipitate and wash with ethanol.", "Step 5: Cyclize the intermediate by heating with acetic acid to form the pyrano[3,2-b]pyridinone ring system.", "Step 6: Purify the product by recrystallization." ] }

CAS RN

122262-30-0

Product Name

2,2-dimethyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-one

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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